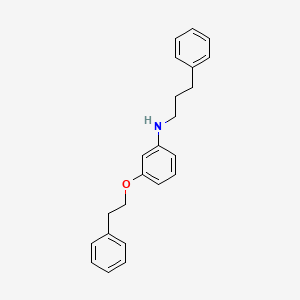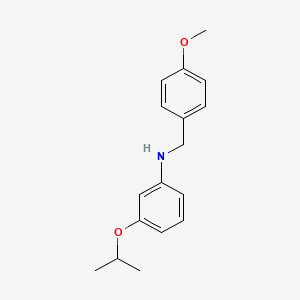![molecular formula C23H25NO B1385335 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-13-5](/img/structure/B1385335.png)
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is a chemical compound with the molecular formula C23H25NO and a molecular weight of 331.45 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound.Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research on similar compounds to 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveals insights into their crystal structures and molecular interactions. These compounds demonstrate basic heterocyclic imino structures with planar backbones and distinct dihedral angles formed by the rings. They exhibit interesting molecular assembly patterns such as centrosymmetric dimers and supramolecular chains, which are significant for understanding molecular interactions in solid-state chemistry (Su, Wang, Liu, & Li, 2013).
Ultraviolet Relaxation Dynamics
Studies on molecules like 3,5-dimethylaniline, which share structural similarities with this compound, provide insights into ultraviolet relaxation dynamics. These studies, using time-resolved photoelectron imaging and ab initio calculations, contribute to our understanding of electronic relaxation dynamics in these compounds. This knowledge is crucial in fields like photochemistry and materials science (Thompson, Saalbach, Crane, Paterson, & Townsend, 2015).
Ozonolysis and Environmental Chemistry
Investigating the ozonolysis of compounds such as 2,4-dimethyl-aniline, which are structurally related to this compound, is essential in environmental chemistry. Understanding the reaction products, their evolution, and kinetics can inform pollution control and environmental remediation strategies (Machulek et al., 2009).
Kinetics and Mechanism of Degradation
The study of the kinetics and mechanism of degradation by hydroxyl radicals of compounds like 2,6-dimethyl-aniline provides insights into the reactivity and stability of these molecules in various environments. This research is significant in environmental science, especially in understanding the behavior of organic pollutants (Boonrattanakij, Lu, & Anotai, 2009).
Nonlinear Optical Materials
Research on compounds such as 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, related to this compound, highlights their potential as nonlinear optical materials. Their synthesis, crystal growth, and characterization are crucial for developing new materials for optical and electronic applications (Balachandar & Kalainathan, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGMAOBNZZNGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)




![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)